4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methoxy groups, and a methoxybenzyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methoxybenzyl chloride in the presence of a base to form the desired sulfonamide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- 4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
Uniqueness
4-chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S/c1-21-12-6-4-11(5-7-12)10-18-24(19,20)16-9-14(22-2)13(17)8-15(16)23-3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRRAKPFXLZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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